3-氨基异烟酰胺

描述

Synthesis Analysis

Molecular Structure Analysis

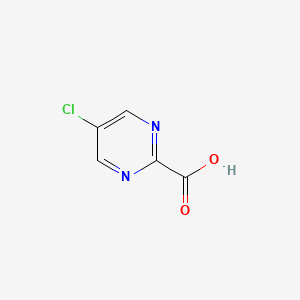

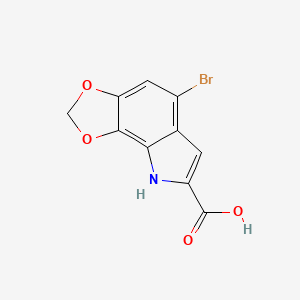

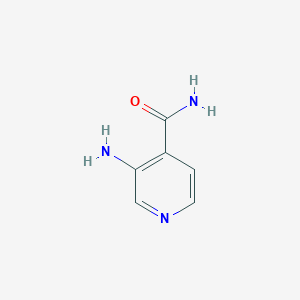

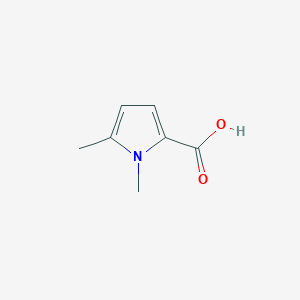

The molecular structure of 3-aminoisonicotinamide would include a pyridine ring, similar to nicotinamide, with a carboxamide group at the 3-position and an additional amino group. The presence of these functional groups would influence the molecule's reactivity and interaction with biological targets, such as enzymes like poly (ADP-ribose) synthetase.

Chemical Reactions Analysis

3-Aminoisonicotinamide, by analogy to 3-aminobenzamide, may participate in chemical reactions typical of amides and aromatic amines. It could act as an inhibitor of enzymes like poly (ADP-ribose) synthetase by mimicking nicotinamide, the substrate of the enzyme, and binding to the active site .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-aminoisonicotinamide are not discussed in the provided papers, we can infer that it would be a solid at room temperature, based on the properties of similar compounds. Its solubility in water and organic solvents would depend on the presence of the amino and carboxamide groups, which can form hydrogen bonds and increase solubility in polar solvents.

Relevant Case Studies

The provided papers discuss the effects of 3-aminobenzamide and nicotinamide on various biological processes. For instance, 3-aminobenzamide has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) on cultured thyroid cells from patients with Graves' disease . It also reduces the expression of class II MHC molecules on human endothelial cells and fibroblasts, potentially suppressing antigen-presenting functions at inflammation sites . Additionally, 3-aminobenzamide has a protective effect against streptozotocin-induced diabetes in rats, suggesting a role in DNA repair mechanisms in islet cells . These case studies highlight the potential therapeutic applications of 3-aminobenzamide and, by extension, could be relevant for the study of 3-aminoisonicotinamide.

科学研究应用

抑制甲状腺细胞中 ICAM-1 的表达

3-氨基异烟酰胺已显示出抑制细胞间粘附分子-1 (ICAM-1) 表达的潜力。Hiromatsu 等人 (1993) 的一项研究发现,聚 (ADP-核糖) 合成酶的抑制剂烟酰胺和 3-氨基苯甲酰胺可以抑制干扰素-γ 或植物血凝素诱导的 Graves 病患者甲状腺细胞上的 ICAM-1。

调节 MHC 分子表达

3-氨基异烟酰胺还参与调节主要组织相容性复合物 (MHC) 分子表达。Hiromatsu 等人 (1992) 的研究表明,烟酰胺和 3-氨基苯甲酰胺抑制干扰素-γ 诱导的培养人甲状腺细胞上的 HLA-DR 抗原表达,而不影响 HLA-A、B、C 抗原表达。

干细胞中的细胞存活和分化

Meng 等人 (2018) 的一项研究强调了烟酰胺在促进人多能干细胞中细胞存活和分化中的作用。它作为多种激酶的抑制剂,影响细胞多能性和分化。

在聚 (ADP-核糖) 合成中的作用

3-氨基异烟酰胺在聚 (ADP-核糖) 合成中发挥作用,影响 DNA 修复机制并可能影响恶性转化。Borek 等人 (1985)对此进行了探讨,表明其参与了细胞对 DNA 损伤的反应。

糖尿病治疗的潜力

该化合物已被研究其对糖尿病的保护作用。Masiello 等人 (1985)发现,聚 (ADP-核糖) 合成酶的抑制剂 3-氨基苯甲酰胺可以预防链脲佐菌素诱发的糖尿病,表明其在糖尿病管理中的治疗潜力。

抗肿瘤活性

3-氨基异烟酰胺已被研究其增强抗肿瘤活性的潜力。Chen & Pan (2004) 的研究表明,3-氨基苯甲酰胺与烟酰胺一起可以增强小鼠中顺铂的抗肿瘤活性。

安全和危害

While specific safety and hazard information for 3-Aminoisonicotinamide is not available in the literature I have access to, it’s generally recommended to handle chemicals with care, avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

作用机制

Target of Action

3-Aminoisonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . It plays a significant role in the prevention and/or cure of blacktongue and pellagra

Mode of Action

Nicotinamide is a component of the coenzyme NAD+, which plays a crucial role in various biological processes, including energy metabolism, DNA repair, cell death, and cell signaling .

Biochemical Pathways

3-Aminoisonicotinamide likely affects the biochemical pathways related to nicotinamide and NAD+. All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play a critical role in various biochemical reactions and pathways.

Pharmacokinetics

It’s worth noting that the compound’s absorption in the gastrointestinal tract is high, suggesting good bioavailability

Action Environment

It’s worth noting that the compound should be stored in a dark place under an inert atmosphere at 2-8°c to maintain its stability .

属性

IUPAC Name |

3-aminopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,7H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZUGOPPUMNHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444246 | |

| Record name | 3-Aminoisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoisonicotinamide | |

CAS RN |

64188-97-2 | |

| Record name | 3-Aminoisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)